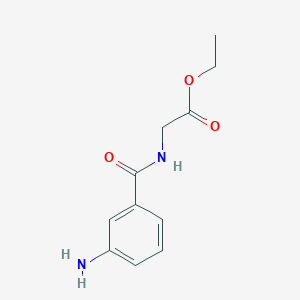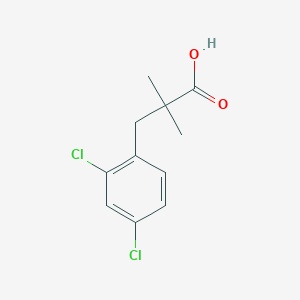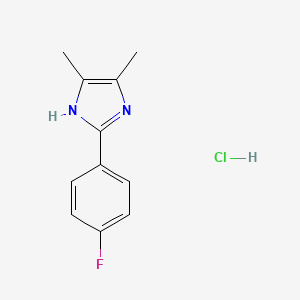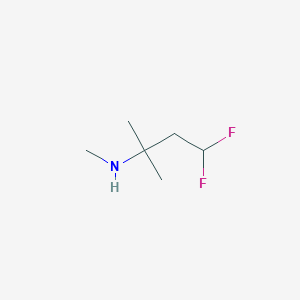
Ethyl (3-aminobenzoyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-aminobenzoyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethyl ester group attached to the glycine moiety and a 3-aminobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-aminobenzoyl)glycinate typically involves the reaction of 3-aminobenzoic acid with ethyl glycinate. One common method is the use of peptide coupling reagents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide coupling techniques, utilizing automated synthesizers and optimized reaction conditions to achieve high efficiency and scalability. The use of phase-transfer catalysis (PTC) can also be employed to enhance the reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (3-aminobenzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in organic solvents.
Major Products:
- Oxidation products: Nitro derivatives.
- Reduction products: Alcohol derivatives.
- Substitution products: Various esters and amides depending on the substituent used .
Applications De Recherche Scientifique
Ethyl (3-aminobenzoyl)glycinate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl (3-aminobenzoyl)glycinate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Similar Compounds:
Ethyl glycinate hydrochloride: A simpler glycine derivative used in peptide synthesis.
N-(Diphenylmethylene)glycine ethyl ester: Another glycine derivative with different functional groups.
Menthol glycinates: Used as cooling agents and have different applications compared to this compound.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both the 3-aminobenzoyl and glycine moieties. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
ethyl 2-[(3-aminobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-11(15)8-4-3-5-9(12)6-8/h3-6H,2,7,12H2,1H3,(H,13,15) |
Clé InChI |
DQUUSYZWGUOJSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)C1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/no-structure.png)

![1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate](/img/structure/B13575397.png)



![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
